molecular formula C29H22N4OS2 B14517999 2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]- CAS No. 62684-39-3

2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]-

Cat. No.: B14517999
CAS No.: 62684-39-3
M. Wt: 506.6 g/mol
InChI Key: ZDGINKGTDUOFFC-UHFFFAOYSA-N
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Description

2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]- is a complex organic compound with the molecular formula C31H26N4OS2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-naphthalenol with formaldehyde and 4-phenyl-2-thiazolylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]- involves its interaction with specific molecular targets. The compound’s thiazolyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenol, 1-[bis[(4-phenyl-2-thiazolyl)amino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of naphthalenol and thiazolyl groups makes it a versatile compound for various applications .

Properties

CAS No.

62684-39-3

Molecular Formula

C29H22N4OS2

Molecular Weight

506.6 g/mol

IUPAC Name

1-[bis[(4-phenyl-1,3-thiazol-2-yl)amino]methyl]naphthalen-2-ol

InChI

InChI=1S/C29H22N4OS2/c34-25-16-15-19-9-7-8-14-22(19)26(25)27(32-28-30-23(17-35-28)20-10-3-1-4-11-20)33-29-31-24(18-36-29)21-12-5-2-6-13-21/h1-18,27,34H,(H,30,32)(H,31,33)

InChI Key

ZDGINKGTDUOFFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(C3=C(C=CC4=CC=CC=C43)O)NC5=NC(=CS5)C6=CC=CC=C6

Origin of Product

United States

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